molecular formula C₂₀H₁₉F₂N₃O₅ B560016 Dolutegravir CAS No. 1051375-16-6

Dolutegravir

货号 B560016
CAS 编号: 1051375-16-6
分子量: 419.38
InChI 键: RHWKPHLQXYSBKR-BMIGLBTASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Dolutegravir is an antiviral agent used for the treatment of HIV-1 infections in combination with other antiretroviral agents . It is used together with other medicines for the treatment of the infection caused by human immunodeficiency virus (HIV) in patients who have not received anti-HIV medicines in the past or to replace their current anti-HIV medicines .


Synthesis Analysis

Dolutegravir can be synthesized from commercially available methyl 4-methoxy-3-oxobutanote through 1- (2,2-dimethoxyethyl)-5-methoxy-6- (methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid as the key intermediate . An efficient continuous flow process for the synthesis of dolutegravir was also investigated .


Molecular Structure Analysis

Dolutegravir has the chemical formula C20H19F2N3O5 and a molecular weight of 419.4 g/mol . Further characterization using differential scanning calorimetry and X-ray diffraction confirmed the amorphous nature of the drug in the nanosuspension, explaining the enhanced solubility .


Chemical Reactions Analysis

A nanosuspension of dolutegravir, an antiviral drug with solubility issues, was developed and optimized using a Design of Experiments (DoE) approach . The formulation process involved high-speed homogenization and probe sonication techniques, with Soluplus as the selected surfactant .


Physical And Chemical Properties Analysis

Dolutegravir has the chemical formula C20H19F2N3O5 and a molecular weight of 419.4 g/mol . Its melting point is indicated to be between 190 and 193 °C .

科研应用

  1. 成人HIV-1治疗:多烯酸格拉韦在治疗HIV-1治疗原始患者中表现出非劣效性和与拉替尼韦相似的安全性,使其成为治疗HIV-1 (Raffi et al., 2013)的可行选择。

  2. 抗逆转录病毒经验患者的有效性:多烯酸格拉韦在抗逆转录病毒经验患者中耐受良好,并显示出比拉替尼韦更大的病毒学效果 (Cahn et al., 2013)

  3. 与其他HIV药物的比较:在一项剂量范围研究中,多烯酸格拉韦在所有评估剂量下均表现出有效性和良好的耐受性,为第3期试验 (van Lunzen et al., 2012)带来希望。

  4. 药理学、有效性和安全性:一项回顾性研究强调多烯酸格拉韦在治疗原始和治疗经验患者中均优于现有治疗方案,包括那些先前使用拉替尼韦或依利替尼韦失败的患者 (Kandel & Walmsley, 2015)

  5. 发育毒性问题:研究表明多烯酸格拉韦可能会损害体外形态发生模型的形态和分子方面,引发对其发育毒性的担忧 (Kirkwood-Johnson et al., 2021)

  6. 维持单药疗法潜力:关于多烯酸格拉韦作为维持单药疗法的研究表明,它具有高效性和强大的遗传耐药性屏障,暗示了简化HIV维持治疗的潜力(Sculier等,2018年)

  7. 用于治疗经验患者:多烯酸格拉韦对拉替尼韦耐药的HIV Type 1感染患者有效,表现出对拉替尼韦耐药的HIV-1活性 (Eron et al., 2012)

  8. 与阿巴卡韦-拉米夫定联合治疗:多烯酸格拉韦与阿巴卡韦-拉米夫定联合使用比依非替尼韦-替诺福韦DF-恩曲替定更有效且安全 (Walmsley et al., 2013)

  9. 基于多烯酸格拉韦的减轻方案:这些方案即使在高度治疗经验的HIV-1感染患者中也能保持高比例的病毒抑制 (Gubavu et al., 2015)

  10. 先天畸形监测:一项加拿大研究调查了接受多烯酸格拉韦治疗的孕妇所生婴儿的先天畸形,发现它是孕产期暴露的安全选择 (Money et al., 2019)

Safety And Hazards

Dolutegravir can reduce renal tubule secretion of substances excreted via OCT2, with a slight initial increase in creatinine, with no risk of renal toxicity . Common adverse events include headache, nausea, and diarrhea .

性质

IUPAC Name

(3S,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWKPHLQXYSBKR-BMIGLBTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909356
Record name Dolutegravir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble
Record name Dolutegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Dolutegravir is an HIV-1 antiviral agent. It inhibits HIV integrase by binding to the active site and blocking the strand transfer step of retroviral DNA integration in the host cell. The strand transfer step is essential in the HIV replication cycle and results in the inhibition of viral activity. Dolutegravir has a mean EC50 value of 0.5 nM (0.21 ng/mL) to 2.1 nM (0.85 ng/mL) in peripheral blood mononuclear cells (PBMCs) and MT-4 cells., Dolutegravir inhibits HIV integrase by binding to the integrase active site and blocking the strand transfer step of retroviral deoxyribonucleic acid (DNA) integration which is essential for the HIV replication cycle. Strand transfer biochemical assays using purified HIV-1 integrase and pre-processed substrate DNA resulted in IC50 values of 2.7 nM and 12.6 nM.
Record name Dolutegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dolutegravir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8152
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Dolutegravir

CAS RN

1051375-16-6
Record name Dolutegravir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1051375-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dolutegravir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051375166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dolutegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dolutegravir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R,12aS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.237.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOLUTEGRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO1W9H7M1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dolutegravir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8152
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

190-193ºC
Record name Dolutegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Citations

For This Compound
26,600
Citations
SY Rhee, PM Grant, PL Tzou, G Barrow… - Journal of …, 2019 - academic.oup.com
… reviewed dolutegravir resistance studies to identify mutations emerging under dolutegravir selection pressure, the effect of INSTI resistance mutations on in vitro dolutegravir …
Number of citations: 107 academic.oup.com
CE Kandel, SL Walmsley - Drug design, development and therapy, 2015 - Taylor & Francis
Dolutegravir is the newest integrase strand transfer inhibitor to be approved for the treatment of human immunodeficiency virus (HIV) infection. Dolutegravir … efficacy of dolutegravir in the …
Number of citations: 120 www.tandfonline.com
C Katlama, R Murphy - Expert opinion on investigational drugs, 2012 - Taylor & Francis
Introduction: Development of new antiretroviral drugs which are highly potent, tolerable over the long term and with a high genetic barrier to resistance is essential for the treatment of a …
Number of citations: 90 www.tandfonline.com
I Wijting, C Rokx, C Boucher, J van Kampen, S Pas… - The lancet HIV, 2017 - thelancet.com
… , our results clearly show that dolutegravir should not be used as maintenance monotherapy. Investigators in ongoing studies of dolutegravir monotherapy should strongly reconsider …
Number of citations: 130 www.thelancet.com
WDF Venter, M Moorhouse, S Sokhela… - … England Journal of …, 2019 - Mass Medical Soc
Background Two drugs under consideration for inclusion in antiretroviral therapy (ART) regimens for human immunodeficiency virus (HIV) infection are dolutegravir (DTG) and tenofovir …
Number of citations: 504 www.nejm.org
L Elzi, S Erb, H Furrer, M Cavassini, A Calmy… - Aids, 2017 - journals.lww.com
… In conclusion, our study confirms the excellent tolerability of the INSTIs raltegravir and dolutegravir in the treatment of HIV-infected individuals. Raltegravir or dolutegravir drug toxicity is …
Number of citations: 131 journals.lww.com
NAMSAL ANRS 12313 Study … - New England Journal of …, 2019 - Mass Medical Soc
… African country known for HIV-1 with a high level of genetic diversity and an increasing rate of primary drug resistance, 9 in which we compared the efficacy and safety of a dolutegravir-…
Number of citations: 213 www.nejm.org
BM Shah, JJ Schafer… - … : The Journal of Human …, 2014 - Wiley Online Library
… safety of dolutegravir for treatment‐naive and treatment‐experienced patients. Compared with other INSTI s, dolutegravir has a higher genetic barrier to resistance. Dolutegravir was …
DA Osterholzer, M Goldman - Clinical infectious diseases, 2014 - academic.oup.com
Dolutegravir (DTG), a next-generation integrase strand transfer inhibitor (INSTI), was recently approved for use in the treatment of human immunodeficiency virus infection. In treatment-…
Number of citations: 61 academic.oup.com
MM Miller, MD Liedtke, SM Lockhart… - Infection and Drug …, 2015 - Taylor & Francis
Dolutegravir is the most recent integrase strand transfer inhibitor … As a tricyclic carbamoyl pyridone analog, dolutegravir is rapidly … As a substrate of CYP 3A4, dolutegravir is affected by …
Number of citations: 26 www.tandfonline.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。